4-Methylpyrimidine-2-carboxamidine
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Overview
Description
4-Methylpyrimidine-2-carboxamidine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Mechanism of Action
Target of Action
Pyrimidines, in general, are known to play a vital role in various biological procedures and in cancer pathogenesis . They are part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids .
Mode of Action
It’s known that pyrimidines can act as nucleophiles, attacking aldehyde carbon . For example, 5-bromo-2-methylpyrimidine was reacted with benzaldehyde in the presence of a Lewis acid, ZnCl2, to yield 5-bromo-2-styrylpyrimidine .
Biochemical Pathways
Pyrimidines are known to be involved in a wide range of biological activities, including antimicrobial, antimalarial, antiviral, anticancer, antileishmanial, anti-inflammatory, analgesic, anticonvulsant, antihypertensive, and antioxidant applications .
Pharmacokinetics
The molecular weight of the compound is 17262 g/mol , which could potentially influence its absorption, distribution, metabolism, and excretion in the body.
Result of Action
Pyrimidines have been reported to exhibit potent anti-inflammatory effects . They are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylpyrimidine-2-carboxamidine typically involves the reaction of 4-methylpyrimidine with cyanamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Methylpyrimidine-2-carboxamidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the carboxamidine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Oxo derivatives of this compound.
Reduction: Amine derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
4-Methylpyrimidine-2-carboxamidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
- 4-Methylpyrimidine-2-carboxamide
- 4-Methylpyrimidine-2-carboxylic acid
- 4-Methylpyrimidine-2-thiol
Comparison: 4-Methylpyrimidine-2-carboxamidine is unique due to its carboxamidine functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the carboxamidine group can form stronger hydrogen bonds, enhancing its interaction with biological targets.
Properties
IUPAC Name |
4-methylpyrimidine-2-carboximidamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4/c1-4-2-3-9-6(10-4)5(7)8/h2-3H,1H3,(H3,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASDOMZMPSSOFNF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)C(=N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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